molecular formula C15H22N6O2 B2893815 7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 1798530-89-8

7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2893815
CAS RN: 1798530-89-8
M. Wt: 318.381
InChI Key: WUNFFAZALCNBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione, also known as HDPT, is a purine derivative with potential anti-cancer properties. This compound has been the focus of scientific research for its potential in cancer treatment due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth.

Mechanism of Action

7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione inhibits DHODH by binding to the enzyme's active site, preventing the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in DNA synthesis and cell division, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a selective toxicity towards cancer cells, with minimal effects on normal cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, further supporting its potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is its ability to selectively target cancer cells, reducing the potential for side effects. However, this compound's low solubility in water can make it difficult to administer in vivo. Additionally, further research is needed to determine the optimal dosage and administration method for this compound.

Future Directions

Future research on 7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione could focus on optimizing its synthesis and administration methods, as well as exploring its potential in combination with other cancer therapies. Additionally, further studies could investigate the potential of this compound in treating other diseases that involve abnormal cell growth, such as autoimmune disorders.

Synthesis Methods

The synthesis of 7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves a multi-step process that includes the reaction of hexylamine with 4-chloro-5,6-dihydro-2H-pyran-2-one to form an intermediate compound. This intermediate is then reacted with 3,9-dimethyluric acid to produce this compound.

Scientific Research Applications

7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione has been extensively studied for its potential in cancer treatment. Research has shown that this compound can inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential for DNA synthesis and cell division, making DHODH a potential target for cancer therapy.

properties

IUPAC Name

7-hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-4-5-6-7-8-20-13(22)11-12(19(3)15(20)23)16-14-18-17-10(2)9-21(11)14/h4-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNFFAZALCNBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CC(=NN3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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